3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine
Overview
Description
The compound “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine” appears to be a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound that consists of a five-membered ring with two nitrogen atoms and three carbon atoms1.
Synthesis Analysis
While I couldn’t find the specific synthesis process for “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine”, the synthesis of similar compounds often involves reactions such as esterification23. Esterification is a common reaction in organic chemistry, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to produce an ester2.
Molecular Structure Analysis
The molecular structure of “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine” would likely include a pyrazole ring, a common structure in many organic compounds1. However, without specific information, it’s difficult to provide a detailed analysis.
Chemical Reactions Analysis
Again, without specific information on “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine”, it’s challenging to provide a detailed analysis of its chemical reactions. However, compounds with similar structures may undergo reactions such as esterification2.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine” would depend on its specific structure. Similar compounds, such as isoamyl acetate, have properties such as a fruity odor and are slightly soluble in water5.Scientific Research Applications
Synthesis and Characterization
A study conducted by Titi et al. (2020) describes the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, including the structural identification of synthesized compounds through various spectroscopic methods. This research also delves into the biological activity of these compounds against breast cancer and microbes, highlighting the significant role of pyrazole derivatives in medicinal chemistry (Titi et al., 2020).
Reactivity and Application in Material Science
Jadeja et al. (2004) explored the synthesis and structural characterization of Schiff bases derived from pyrazole derivatives and their copper(II) complexes. This work sheds light on the potential use of these complexes in material science, particularly in the development of new materials with unique properties (Jadeja et al., 2004).
Potential in Drug Development
Research by Fleck et al. (2003) on the synthesis of a key intermediate for the preparation of an antibiotic showcases the significance of pyrazole derivatives in drug development and pharmacology. This study emphasizes the efficiency and stereoselectivity of the synthetic process, underlining the importance of pyrazole derivatives in creating potent pharmaceuticals (Fleck et al., 2003).
Exploration of Detonation Properties
Ravi et al. (2010) investigated the detonation properties of amino-, methyl-, and nitro-substituted pyrazoles, considering them as potential candidates for high-energy density materials. The study provides insights into the geometric and electronic structures, as well as the detonation performance of these compounds, indicating their relevance in materials science for energetic materials (Ravi et al., 2010).
Corrosion Inhibition
Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. This study highlights the application of pyrazole derivatives in the field of corrosion science, demonstrating their efficiency as corrosion inhibitors and their potential to protect metals from corrosion in various industrial applications (Chetouani et al., 2005).
Safety And Hazards
Without specific information on “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine”, it’s difficult to provide detailed safety and hazard information. However, similar compounds, such as 3-Methyl-1-butanol, are known to be flammable and can cause skin and eye irritation6.
Future Directions
The future directions for “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine” would depend on its specific applications. For similar compounds, research may focus on their potential uses in industries such as food and beverage, perfume, and pharmaceuticals7.
Please note that this information is based on related compounds and general chemical principles, and may not accurately represent “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine”. For detailed and accurate information, specific studies and resources should be consulted.
properties
IUPAC Name |
5-methyl-2-(3-methylbutyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)4-5-12-9(10)6-8(3)11-12/h6-7H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTGOVCAWBYHEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509284 | |
Record name | 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine | |
CAS RN |
3524-38-7 | |
Record name | 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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